1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene
Overview
Description
1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is a synthetic organic compound with the molecular formula C22H34. This compound is characterized by its octahydroanthracene core, which is fully saturated and substituted with eight methyl groups. It is primarily used in various chemical research and industrial applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene typically involves the hydrogenation of anthracene derivatives under specific conditions. One common method includes:
Hydrogenation Reaction: Anthracene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are carefully controlled to ensure complete saturation of the anthracene ring system.
Methylation: The fully hydrogenated anthracene is then methylated using methylating agents like methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Utilizing large-scale hydrogenation reactors with efficient catalysts to achieve high yields.
Continuous Flow Methylation: Implementing continuous flow reactors for the methylation step to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized derivatives.
Reduction: Although already fully hydrogenated, further reduction under specific conditions can lead to the cleavage of certain bonds, altering its structure.
Substitution: Electrophilic substitution reactions can occur, particularly at the methyl groups, using reagents such as halogens (e.g., bromine) or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) or nitrating mixture (HNO3/H2SO4).
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Altered hydrocarbon structures.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene exerts its effects involves:
Molecular Targets: Interaction with various enzymes and receptors, depending on its functionalization.
Pathways Involved: Modulation of biochemical pathways through its derivatives, influencing processes such as oxidation-reduction reactions and signal transduction.
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octahydroanthracene: Lacks the methyl substitutions, leading to different reactivity and applications.
Tetramethyl-octahydroanthracene: Contains fewer methyl groups, affecting its chemical properties and uses.
Uniqueness: 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is unique due to its high degree of methylation, which imparts distinct steric and electronic effects, making it valuable in specific synthetic and industrial applications.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its preparation, reactivity, and applications
Properties
IUPAC Name |
1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34/c1-19(2)9-10-20(3,4)16-14-18-17(13-15(16)19)21(5,6)11-12-22(18,7)8/h13-14H,9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABKENULMAEYJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC3=C(C=C21)C(CCC3(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280983 | |
Record name | 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22306-30-5 | |
Record name | 22306-30-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is treated with aluminum chloride?
A1: The research paper [] demonstrates that treating this compound (C22H34, I) with aluminum chloride initiates a Friedel-Crafts rearrangement. This reaction results in the formation of a new hydrocarbon, 1,1,5,5,8,8-hexamethyl-3-isopropyl-5,6,7,8-tetrahydrobenzindene (C22H32, II), which features a conjugated olefinic double bond [].
Q2: What is the proposed mechanism for this transformation?
A2: The study proposes a benzenonium ion mechanism to explain the observed rearrangement and dehydrogenation []. This mechanism involves a 1,2-phenyl shift within the structure of this compound, facilitated by the aluminum chloride catalyst. The detection of hydrogen gas during the reaction supports this proposed mechanism [].
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